
Butyl 4,4,4-tribromobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4,4,4-tribromobutanoate is an organic compound with the molecular formula C8H13Br3O2 It is a derivative of butanoic acid, where the hydrogen atoms at the fourth carbon position are replaced by bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl 4,4,4-tribromobutanoate typically involves the bromination of butyl butanoate. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound. The reaction conditions often include a solvent like carbon tetrachloride (CCl4) and a catalyst to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves the continuous addition of butyl butanoate and bromine into the reactor, with the product being continuously removed and purified.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to butyl butanoate by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in a polar solvent like water or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in a non-polar solvent.
Major Products Formed:
Substitution: Products like butyl 4-hydroxybutanoate or butyl 4-aminobutanoate.
Reduction: Butyl butanoate.
Elimination: Alkenes such as butyl 3-bromo-2-butenoate.
Scientific Research Applications
Butyl 4,4,4-tribromobutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other brominated products.
Mechanism of Action
The mechanism of action of butyl 4,4,4-tribromobutanoate involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive towards nucleophiles, leading to substitution reactions. The compound can also act as an electrophile in reactions with strong nucleophiles, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Butyl butanoate: A non-brominated analog used in flavorings and fragrances.
Butyl 4-bromobutanoate: A mono-brominated analog with similar reactivity but different applications.
Butyl 2,2,2-tribromoacetate: Another tribrominated ester with distinct chemical properties.
Uniqueness: Butyl 4,4,4-tribromobutanoate is unique due to the presence of three bromine atoms at the fourth carbon position, which significantly enhances its reactivity compared to its non-brominated and mono-brominated analogs. This makes it a valuable reagent in organic synthesis and industrial applications.
Properties
CAS No. |
6292-47-3 |
|---|---|
Molecular Formula |
C8H13Br3O2 |
Molecular Weight |
380.90 g/mol |
IUPAC Name |
butyl 4,4,4-tribromobutanoate |
InChI |
InChI=1S/C8H13Br3O2/c1-2-3-6-13-7(12)4-5-8(9,10)11/h2-6H2,1H3 |
InChI Key |
VHKPNXGXCFGLQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



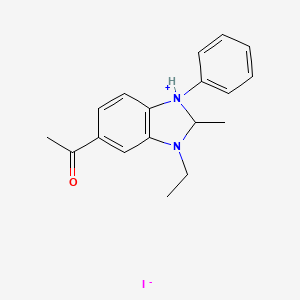
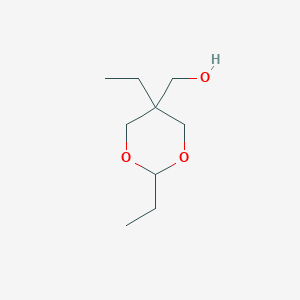
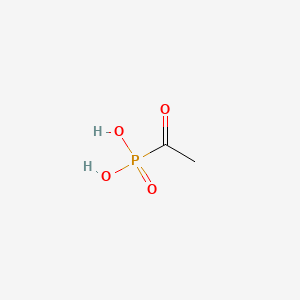

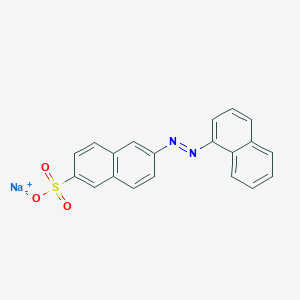
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
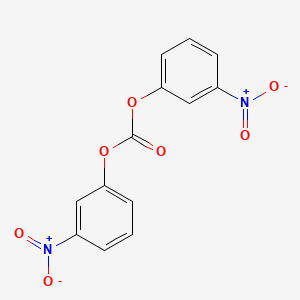
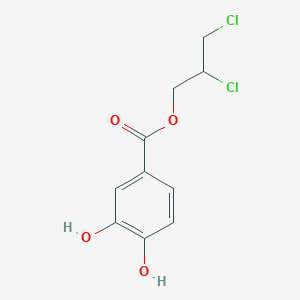
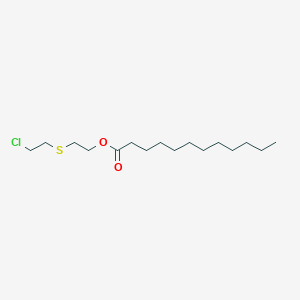
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)


